Cibenzoline

Übersicht

Beschreibung

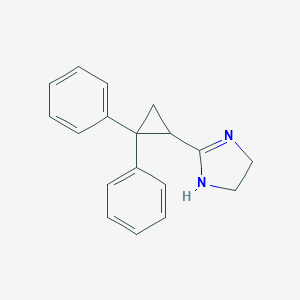

Cibenzolin ist eine chemische Verbindung, die für ihre Verwendung als Antiarrhythmikum der Klasse Ia bekannt ist. Es wird in erster Linie zur Behandlung verschiedener Arten von Herzrhythmusstörungen eingesetzt, indem es die Herzmembran stabilisiert und die Erregbarkeit reduziert. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Cyclopropylgruppe umfasst, die an einen Imidazolinring gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Cibenzolin umfasst mehrere wichtige Schritte. Eine bemerkenswerte Methode beinhaltet die Oxidation von 2,2-Diphenylcyclopropylmethanol unter Verwendung von 2-Iodoxybenzoesäure in Dimethylsulfoxid, um das entsprechende Aldehyd zu bilden. Dieses Aldehyd wird dann mit Natriumchlorit, Wasserstoffperoxid und Natriumdihydrogenphosphat in einer Mischung aus Acetonitril und Wasser behandelt, um eine Säureverbindung zu erhalten. Der letzte Schritt beinhaltet die Kondensation mit Ethylendiamin in Gegenwart von Benzotriazol-1-yloxytripyrrolidinophosphoniumhexafluorophosphat und Triethylamin in Dichlormethan, um Cibenzolin zu produzieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cibenzolin konzentriert sich oft auf die Erzielung einer hohen chiralen Reinheit. Eine Methode beinhaltet die Herstellung von Cibenzolinsuccinat mit einer chiralen Reinheit von über 99,9%. Dieser Prozess beinhaltet die Kristallisation von Cibenzolinsuccinat, um das gewünschte Enantiomer zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cibenzolin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendet 2-Iodoxybenzoesäure in Dimethylsulfoxid.

Reduktion: Kann durch Hydrierungsverfahren erreicht werden.

Substitution: Bezieht Reagenzien wie Natriumchlorit und Wasserstoffperoxid ein.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte wie Aldehyde und Säuren, die weiterverarbeitet werden, um die endgültige Cibenzolinverbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Cibenzolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Antiarrhythmika verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Ionenkanäle und die Membranstabilität.

Industrie: Eingesetzt bei der Entwicklung von Pharmazeutika, die auf Herzerkrankungen abzielen.

5. Wirkmechanismus

Cibenzolin entfaltet seine Wirkung, indem es Natriumkanäle in Herzzellen blockiert, wodurch die Erregbarkeit und Leitfähigkeit des Herzmuskels reduziert wird. Diese Wirkung trägt dazu bei, die Herzmembran zu stabilisieren und unregelmäßige Herzrhythmen zu verhindern. Die Verbindung hat auch zusätzliche Auswirkungen auf Kalziumkanäle, was zu ihren Antiarrhythmie-Eigenschaften beiträgt .

Ähnliche Verbindungen:

Disopyramid: Ein weiteres Antiarrhythmikum der Klasse Ia mit ähnlichen Natriumkanal-blockierenden Eigenschaften.

Chinidin: Bekannt für seine Verwendung bei der Behandlung von Arrhythmien, hat jedoch eine andere molekulare Struktur.

Procainamid: Teilt ähnliche Antiarrhythmie-Effekte, unterscheidet sich jedoch in seinem pharmakokinetischen Profil.

Einzigartigkeit: Cibenzolin ist aufgrund seiner spezifischen Kombination von Natrium- und Kalziumkanal-blockierenden Wirkungen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen ein breiteres Spektrum an Antiarrhythmie-Aktivität bietet .

Wirkmechanismus

Cibenzoline exerts its effects by blocking sodium channels in cardiac cells, which reduces the excitability and conductivity of the heart muscle. This action helps to stabilize the cardiac cell membrane and prevent abnormal heart rhythms. The compound also has additional effects on calcium channels, contributing to its antiarrhythmic properties .

Vergleich Mit ähnlichen Verbindungen

Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.

Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.

Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.

Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .

Biologische Aktivität

Cibenzoline, a member of the class I antiarrhythmic agents, is primarily utilized for the treatment of cardiac arrhythmias. Its pharmacological profile includes inhibition of gastric H,K-ATPase and ATP-sensitive potassium channels, making it a compound of interest in both cardiology and gastroenterology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and research findings.

Inhibition of H,K-ATPase

This compound has been shown to inhibit gastric H,K-ATPase activity in vitro. This inhibition occurs through a competitive mechanism at the K recognition site from the cytoplasmic side of the membrane. The drug demonstrates concentration-dependent inhibition with an IC value ranging from 183 to 201 μM across different experimental setups .

Table 1: Inhibition Profile of this compound on H,K-ATPase

| Source | IC (μM) | Observations |

|---|---|---|

| Hog gastric vesicles | 201 | Concentration-dependent inhibition |

| HEK-293 cells | 183 | Competitive inhibition mechanism |

Effects on ATP-sensitive K Channels

This compound also acts as an ATP-sensitive K channel blocker. It binds directly to the Kir6.2 subunit of the potassium channel rather than the sulfonylurea receptor (SUR1). This binding mechanism is significant as it indicates this compound's potential role in modulating insulin secretion from pancreatic β-cells and influencing cardiac action potentials .

Case Studies and Clinical Trials

A clinical study involving 25 patients with sustained atrial tachyarrhythmia (ATA) demonstrated that intravenous this compound effectively converted sinus rhythm in 72% of cases. The treatment involved a loading dose followed by a continuous infusion, showing comparable efficacy to amiodarone, another antiarrhythmic agent .

Table 2: Clinical Outcomes of this compound vs. Amiodarone

| Treatment | Success Rate (%) | Adverse Events (%) |

|---|---|---|

| This compound | 72 | 4 |

| Amiodarone | 71 | Not specified |

This study suggests that this compound could be considered a first-line treatment option for certain arrhythmias, particularly in patients who may not tolerate other therapies.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. In the aforementioned clinical study, severe adverse cardiac events were rare, occurring in only one patient (4%), while minor side effects were noted in two patients . This safety profile supports its use in clinical practice but necessitates monitoring for potential complications.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity beyond cardiac applications. For instance, research indicates that this compound does not significantly affect Na,K-ATPase activity, highlighting its specificity for H,K-ATPase . This specificity may have implications for its use in treating gastric disorders while minimizing systemic side effects.

Summary of Findings

- Inhibition Mechanism : this compound inhibits gastric H,K-ATPase competitively from the cytoplasmic side.

- Cardiac Applications : Demonstrated efficacy in converting atrial tachyarrhythmia with a favorable safety profile.

- Specificity : Exhibits selective inhibition of H,K-ATPase without affecting Na,K-ATPase.

Eigenschaften

IUPAC Name |

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOBOOXFSRWSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022819 | |

| Record name | Cifenline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53267-01-9 | |

| Record name | Cibenzoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cifenline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibenzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cifenline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cibenzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIFENLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.